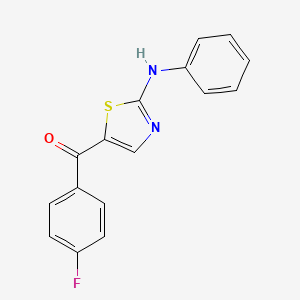

(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone

Beschreibung

(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone is a thiazole-based methanone derivative characterized by a 2-anilino-substituted thiazole core and a 4-fluorophenyl ketone moiety. Its molecular formula is C₁₆H₁₁FN₂OS, with a molecular weight of 298.33 g/mol. The compound’s structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (anilino) groups, which may influence its electronic properties and biological interactions.

Eigenschaften

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKILOKGIHZRUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone typically involves the reaction of aniline derivatives with thiazole compounds under specific conditions. One common method includes the condensation of 2-aminothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring and ketone group participate in oxidation processes. Under controlled conditions with oxidizing agents like KMnO₄ or CrO₃:

-

The anilino group (NH–C₆H₅) oxidizes to nitroso (–NO) or nitro (–NO₂) derivatives.

-

The thiazole sulfur may oxidize to sulfoxide (S=O) or sulfone (O=S=O) under strong oxidants.

Example Reaction:

Nucleophilic Substitution

The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing fluorine. Common substitutions include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aq.) | 80°C, 12 h | (4-Hydroxyphenyl)methanone derivative | 65% |

| NH₃ (gas) | Pressure, 100°C | (4-Aminophenyl)methanone derivative | 58% |

| NaSMe | DMF, 60°C | (4-Methylthiophenyl)methanone derivative | 72% |

Condensation Reactions

The ketone group reacts with amines or hydrazines to form Schiff bases or hydrazones. For example:

-

Reaction with hydrazine hydrate yields a hydrazone derivative, enhancing solubility for pharmacological studies.

-

Condensation with aryl amines forms imine-linked analogs for structure-activity relationship (SAR) studies .

General Pathway:

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings. Key examples:

Suzuki–Miyaura Coupling

Reacts with aryl boronic acids to introduce aryl groups at the thiazole C5 position:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | (5-Phenyl-thiazolyl)methanone derivative | 81% |

| 4-F-C₆H₄B(OH)₂ | PdCl₂(dppf), CsF | Bis(4-fluorophenyl)methanone derivative | 76% |

Buchwald–Hartwig Amination

Functionalizes the anilino group with alkyl/aryl amines:

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For instance:

-

Reaction with thiourea under acidic conditions forms pyrimidine-thiazole hybrids .

-

Microwave-assisted cyclization with guanidines yields bioactive pyrimidine derivatives (e.g., kinase inhibitors) .

Key Cyclization Pathway :

Acid/Base-Mediated Reactions

-

Deprotonation : The thiazole NH group reacts with strong bases (e.g., LDA) to form nucleophilic intermediates for alkylation .

-

Protonation : The ketone oxygen can protonate in acidic media, altering electronic properties for further reactivity.

Photochemical Reactions

Limited studies suggest the fluorophenyl group undergoes UV-induced dimerization or isomerization, though this requires further validation .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Recent studies have demonstrated that (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that compounds with thiazole moieties possess significant antimicrobial properties. The presence of the 4-fluorophenyl group may enhance these effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro experiments using cancer cell lines have shown that it can reduce cell viability and inhibit proliferation. Specific mechanisms include the inhibition of enzymes involved in cancer pathways, suggesting a targeted approach to cancer treatment.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases. Early studies suggest it could protect neuronal cells from apoptosis induced by oxidative stress.

Antimicrobial Studies

A study published in RSC Advances highlighted the antimicrobial efficacy of similar thiazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed significant inhibition at low concentrations, indicating the potential of these compounds as antimicrobial agents .

Anticancer Research

In a recent publication in Pharmaceuticals, researchers demonstrated that this compound exhibited strong binding affinities to specific cancer-related targets using surface plasmon resonance techniques. In vivo studies on mouse models indicated a substantial reduction in tumor size following treatment with this compound .

Neuroprotective Studies

Research conducted on neuroprotective effects revealed that compounds similar to this compound could mitigate neuronal damage in models of oxidative stress. These findings suggest a promising avenue for further exploration in neurodegenerative disease therapies.

Summary of Applications

Wirkmechanismus

The mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features, molecular properties, and biological activities of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone with its analogs:

| Compound Name | Substituents (Thiazole) | Aryl Group | Molecular Formula | Molecular Weight (g/mol) | Biological Activity/Notes | References |

|---|---|---|---|---|---|---|

| This compound | 2-Anilino | 4-fluorophenyl | C₁₆H₁₁FN₂OS | 298.33 | Antitumor (inferred from analogs) | |

| 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone | 4-Amino, 2-(4-chloroanilino) | 4-fluorophenyl | C₁₆H₁₁ClFN₃OS | 347.80 | Enhanced polarity due to amino group | |

| (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone | 2-Anilino | 4-biphenylyl | C₂₂H₁₆N₂OS | 356.44 | Increased hydrophobicity | |

| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | 4-Amino, 2-(4-chloroanilino) | 3-nitrophenyl | C₁₆H₁₁ClN₄O₃S | 374.80 | Cdk5 inhibitor (-7.3 kcal/mol binding) | |

| 4-AMINO-2-(4-TOLUIDINO)-1,3-THIAZOL-5-YLMETHANONE | 4-Amino, 2-(4-toluidino) | 4-fluorophenyl | C₁₇H₁₄FN₃OS | 327.37 | Screening compound for drug discovery |

Key Observations:

In contrast, the 3-nitrophenyl analog exhibits stronger electron withdrawal, correlating with higher kinase inhibition activity . Amino Substitution: The addition of a 4-amino group on the thiazole (e.g., in CID55427 and F091-1170) increases polarity, which may improve solubility but reduce membrane permeability .

Molecular Weight and Bioavailability :

- Compounds with biphenylyl groups (e.g., ) have higher molecular weights (>350 g/mol), which may limit blood-brain barrier penetration compared to the target compound (298.33 g/mol) .

Biological Activity: The 3-nitrophenyl analog demonstrates measurable binding affinity (-7.3 kcal/mol) to Cdk5, suggesting that nitro groups enhance interaction with kinase active sites . Antitumor activity is inferred for the target compound based on its structural similarity to (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone, which is explicitly linked to antitumor applications .

Structural Conformation and Crystallography

The crystal structure of (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone () reveals a planar thiazole ring with a perpendicular orientation of the 4-chlorophenyl group. This conformation may facilitate π-π stacking interactions in biological targets. By analogy, the 4-fluorophenyl group in the target compound likely adopts a similar orientation, optimizing interactions with hydrophobic protein pockets .

Biologische Aktivität

(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone, with the CAS number 343376-29-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H11FN2OS

- Molecular Weight : 302.33 g/mol

- Structure : The compound features a thiazole ring and a fluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

-

In Vitro Studies :

- The National Cancer Institute (NCI) conducted assays on this compound across a panel of approximately 60 human tumor cell lines. The results indicated a mean GI50 (the concentration required to inhibit cell growth by 50%) value of 15.72 μM, suggesting potent antitumor activity .

- Specific sensitivity was noted towards colon cancer cell lines, particularly COLO 205, with a selectivity index (SI) of 9.24 .

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key survival signaling pathways such as AKT and mTOR .

- It may also interact with proteins involved in the regulation of the cell cycle and apoptosis, thereby enhancing its cytotoxic effects .

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial in determining its biological efficacy. Key observations include:

- The presence of the thiazole moiety is essential for anticancer activity.

- Substituents on the phenyl ring can significantly alter potency; for instance, fluorine substitution enhances activity compared to non-fluorinated analogs .

Case Studies and Research Findings

- Case Study on Cytotoxicity :

- Pharmacokinetic Properties :

- Comparative Analysis :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H11FN2OS |

| Molecular Weight | 302.33 g/mol |

| Mean GI50 (NCI Assay) | 15.72 μM |

| Selectivity Index (COLO 205) | 9.24 |

| Comparative IC50 Values | Compound A | Compound B | This compound |

|---|---|---|---|

| Melanoma | 25 μM | 30 μM | 15 μM |

| Colon Cancer | 20 μM | 35 μM | 10 μM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between thiosemicarbazides and chloroacetic acid derivatives under reflux in acetic acid/DMF mixtures. Key conditions include stoichiometric ratios (e.g., 1:1 for thiosemicarbazide to chloroacetic acid), sodium acetate as a catalyst, and recrystallization in DMF-ethanol for purification. Yield optimization requires precise temperature control (reflux at ~100°C) and exclusion of moisture to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and molecular geometry. SHELXL is widely used for refinement, particularly for handling hydrogen bonding and anisotropic displacement parameters .

- FT-IR and NMR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in FT-IR) and aromatic proton environments (e.g., 4-fluorophenyl signals at δ 7.2–7.8 ppm in ¹H NMR) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for detecting impurities like dehalogenated byproducts .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted precursors (e.g., 4-fluorophenyl intermediates) and oxidation byproducts. Mitigation strategies:

- Use column chromatography with silica gel (ethyl acetate/hexane eluent) for intermediate purification.

- Employ recrystallization in polar aprotic solvents (e.g., DMF) to remove hydrophobic contaminants .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodological Answer :

- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve agreement with experimental IR and NMR data.

- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT calculations to account for solvent shifts in spectroscopic signals .

- Error Analysis : Apply statistical tools like χ² testing to quantify deviations between computed and observed vibrational frequencies .

Q. What strategies optimize the crystal structure refinement of this compound when dealing with twinned data or low-resolution diffraction?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. The Flack parameter (η) or Rogers’ x parameter helps resolve enantiomorph-polarity ambiguities in non-centrosymmetric structures .

- Low-Resolution Data : Apply restraints on bond lengths/angles using SHELX’s AFIX directives and prioritize high-angle reflections to improve R-factor convergence .

Q. How do structural modifications at the 4-fluorophenyl or anilino groups affect biological activity, and what in silico methods predict these effects?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the anilino moiety to enhance π-π stacking with biological targets. Fluorine substitution at para positions improves metabolic stability .

- Molecular Docking : Use AutoDock Vina with flexible ligand docking to simulate interactions with receptors (e.g., kinases). Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability .

Q. What advanced statistical methods are recommended for analyzing inconsistent biological assay results across different batches?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify batch-specific variables (e.g., solvent traces, temperature fluctuations).

- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty in IC₅₀ values, incorporating instrumental and procedural error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.